[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate
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Overview
Description
[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate: is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate typically involves the condensation of appropriate precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the trifluoromethyl group or other functional groups within the molecule.
Substitution: The phenyl and thienyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or thienyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, derivatives of thiophene and trifluoromethyl groups are explored for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound finds applications in the production of advanced materials such as organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The phenyl and thienyl rings may interact with enzymes or receptors, modulating their activity through various pathways .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
- 4-Hydroxybenzotrifluoride
Comparison: Compared to similar compounds, [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate is unique due to its combination of a trifluoromethyl group with both phenyl and thienyl rings. This structural arrangement can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O2S/c1-16(2,3)15(21)22-10-12-9-13(11-7-5-4-6-8-11)14(23-12)17(18,19)20/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFHMIRZWKXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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